molecular formula C12H13N5O3 B5711788 3,4-dimethoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

3,4-dimethoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B5711788
M. Wt: 275.26 g/mol
InChI Key: DTUVKNPBAWHYAS-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, commonly known as DMBAH, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of chemistry and biology. DMBAH is a hydrazone derivative of 3,4-dimethoxybenzaldehyde and 3-oxo-2,3-dihydro-1,2,4-triazine, and its unique chemical structure makes it a versatile compound for various scientific experiments.

Mechanism of Action

The mechanism of action of DMBAH is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. DMBAH can also form stable complexes with metal ions, which can then interact with biological molecules and exhibit biological activity.
Biochemical and Physiological Effects:
DMBAH has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. It has also been found to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMBAH is its unique chemical structure, which makes it a versatile compound for various scientific experiments. It is also relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one of the limitations of DMBAH is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the use of DMBAH in scientific research. One possible direction is the synthesis of new metal complexes using DMBAH as a ligand, which can exhibit enhanced biological activity. Another possible direction is the use of DMBAH in the synthesis of new organic compounds with potential applications in medicine and industry. Additionally, the study of the mechanism of action of DMBAH can provide valuable insights into its various biological activities.

Synthesis Methods

The synthesis of DMBAH involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-oxo-2,3-dihydro-1,2,4-triazine in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol, and the product is obtained after purification by recrystallization.

Scientific Research Applications

DMBAH has various applications in scientific research, primarily in the field of chemistry and biology. It has been used as a ligand in the synthesis of metal complexes, which have been found to exhibit significant biological activity. DMBAH has also been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and chiral compounds.

properties

IUPAC Name

5-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-19-9-4-3-8(5-10(9)20-2)6-13-16-11-7-14-17-12(18)15-11/h3-7H,1-2H3,(H2,15,16,17,18)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUVKNPBAWHYAS-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=O)NN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.